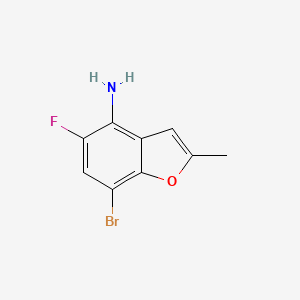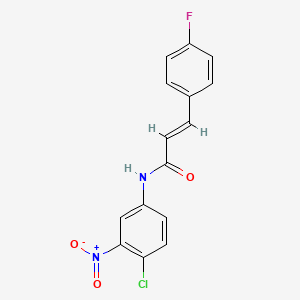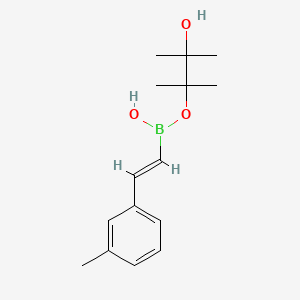
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (3-methylstyryl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-beta-styrylboronic acid pinacol ester: is an organoboron compound that has gained significant attention in organic synthesis, particularly in the field of cross-coupling reactions. This compound is characterized by the presence of a boronic acid ester group attached to a styryl moiety, which is further substituted with a methyl group. The pinacol ester group enhances the stability and solubility of the compound, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-beta-styrylboronic acid pinacol ester typically involves the reaction of a styrylboronic acid with pinacol in the presence of a suitable catalyst. One common method is the Miyaura borylation, where a styryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include the use of a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 3-Methyl-beta-styrylboronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-beta-styrylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in solvents like ethanol or toluene.
Major Products Formed:
Oxidation: 3-Methyl-beta-styrylboronic acid.
Reduction: 3-Methyl-beta-styrene.
Substitution: Various substituted styrenes depending on the coupling partner used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-beta-styrylboronic acid pinacol ester is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into drug molecules to enhance their stability and bioavailability.
Industry: In the industrial sector, 3-Methyl-beta-styrylboronic acid pinacol ester is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key reagent in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-beta-styrylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the catalyst. In the Suzuki-Miyaura coupling reaction, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic ester group, which facilitate the formation of the new bond.
Comparación Con Compuestos Similares
- 4-Methyl-beta-styrylboronic acid pinacol ester
- 3-Methyl-2-butenylboronic acid pinacol ester
- 4-Methyl-3-pentenylboronic acid pinacol ester
Comparison: 3-Methyl-beta-styrylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. For instance, the presence of the methyl group at the beta position enhances its stability and makes it less prone to oxidation. Additionally, the pinacol ester group provides better solubility and handling properties compared to other boronic acid derivatives.
Propiedades
Fórmula molecular |
C15H23BO3 |
|---|---|
Peso molecular |
262.15 g/mol |
Nombre IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[(E)-2-(3-methylphenyl)ethenyl]borinic acid |
InChI |
InChI=1S/C15H23BO3/c1-12-7-6-8-13(11-12)9-10-16(18)19-15(4,5)14(2,3)17/h6-11,17-18H,1-5H3/b10-9+ |
Clave InChI |
FHYVLGRSRZVTBM-MDZDMXLPSA-N |
SMILES isomérico |
B(/C=C/C1=CC=CC(=C1)C)(O)OC(C)(C)C(C)(C)O |
SMILES canónico |
B(C=CC1=CC=CC(=C1)C)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate](/img/structure/B14801748.png)
![disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B14801751.png)
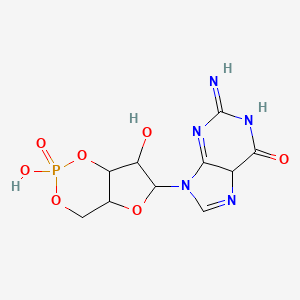
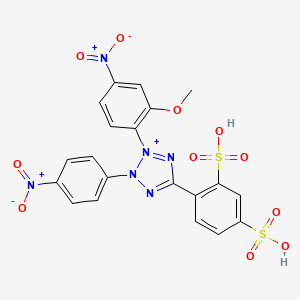
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B14801782.png)
![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B14801786.png)
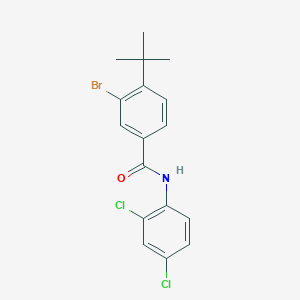
![6-Imino-1,3a-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B14801801.png)
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
![6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine](/img/structure/B14801803.png)
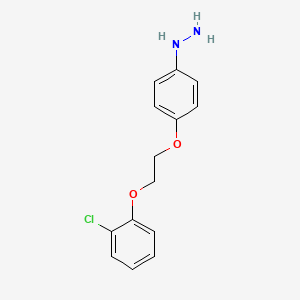
![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)
